9-OAHSA

Description

Properties

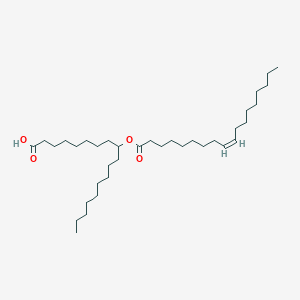

IUPAC Name |

9-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKKGBQMNNEIHV-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252930 | |

| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154086-90-5 | |

| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154086-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic estolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154086905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEIC ESTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P241X10N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FAHFA(18:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the protonation of the carboxylic acid group of oleic acid, enhancing its electrophilicity. Subsequent nucleophilic attack by the hydroxyl group of a neighboring oleic acid molecule results in the formation of a secondary ester bond. This stepwise oligomerization produces estolides with varying degrees of polymerization (n = 1–5 in most cases). Optimal conditions reported in the literature include:

-

Temperature : 80–120°C

-

Catalyst concentration : 1–5 wt% relative to oleic acid

For instance, Isbell and Kleiman demonstrated that heating oleic acid at 100°C with 2% H₂SO₄ for 12 hours yielded estolides with an average oligomerization degree of 2.5, as determined by high-performance liquid chromatography (HPLC).

Characterization and Yield Optimization

Key analytical techniques for verifying estolide structure include:

-

Nuclear magnetic resonance (NMR) : Integration of α-methylene protons adjacent to carbonyl groups confirms ester linkage formation.

-

Gas chromatography-mass spectrometry (GC-MS) : Hydrolyzed estolides reveal hydroxy fatty acid fragments with linkages distributed between positions C5 and C13.

-

Acid value titration : A reduction in free fatty acid content (acid value < 2 mg KOH/g) indicates completion of the condensation reaction.

Table 1: Yield and Properties of Acid-Catalyzed Oleic Estolides

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Viscosity at 40°C (cSt) | Pour Point (°C) |

|---|---|---|---|---|---|

| H₂SO₄ (2%) | 100 | 12 | 78 | 45.2 | -27 |

| HClO₄ (3%) | 120 | 8 | 85 | 52.1 | -35 |

| p-TSA (4%) | 90 | 18 | 72 | 38.7 | -22 |

Transesterification Methods for Estolide Production

Transesterification routes offer a pathway to estolide esters with tailored alkyl end groups, enhancing their compatibility with lubricant formulations. US Patent 20130324754A1 details a method involving the reaction of fatty acid esters (e.g., methyl oleate) with free oleic acid in the presence of acidic catalysts.

Process Parameters

-

Catalysts : Zinc chloride (ZnCl₂), tin octanoate, or heteropolyacids.

-

Molar ratio : 1:1 to 1:3 (fatty acid ester:oleic acid).

A representative procedure involves heating methyl oleate and oleic acid (1:2 molar ratio) with 0.5% ZnCl₂ at 150°C for 7 hours, achieving 92% conversion to estolide esters. The resulting products exhibit viscosities exceeding 50 cSt at 40°C and pour points below -30°C.

Role of Capping Agents

Incorporating saturated fatty acids (e.g., lauric or myristic acid) as terminal "capping" groups improves low-temperature performance. US Patent 6316649B1 reports that estolides capped with C6–C14 saturated acids demonstrate pour points as low as -45°C, compared to -21°C for uncapped analogs.

Enzymatic Synthesis Using Lipases

Enzymatic methods provide an eco-friendly alternative to conventional acid catalysis. Lipases from Candida antarctica (CAL-B) or Rhizomucor miehei catalyze the esterification of oleic acid with hydroxyl fatty acids under mild conditions.

Advantages and Limitations

-

Conditions : 50–60°C, solvent-free, 24–72 hours.

-

Yield : 60–75%, lower than chemical methods due to enzyme inhibition by water.

-

Selectivity : Enzymes favor esterification at specific carbon positions (e.g., C9 or C10), reducing oligomer heterogeneity.

Novel Multi-Step Processes

Recent advancements integrate estolide synthesis with biodiesel production. De Haro et al. (2018) developed a three-step protocol:

-

Estolide formation : Oleic acid condensation using HClO₄.

-

Biodiesel production : Transesterification of residual fatty acids with methanol.

-

Choline carboxylate synthesis : Neutralization with choline hydroxide.

This approach achieves 98% oleic acid conversion, yielding estolides, biodiesel, and surfactants in a single reactor.

Table 2: Comparative Analysis of Oleic Estolide Preparation Methods

| Method | Catalyst | Yield (%) | Energy Input | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄, HClO₄ | 70–85 | High | Moderate (acid waste) | Industrial |

| Transesterification | ZnCl₂ | 85–92 | Moderate | Low | Pilot-scale |

| Enzymatic | CAL-B lipase | 60–75 | Low | Minimal | Lab-scale |

| Multi-step | HClO₄ + choline OH | 95–98 | High | Low (closed-loop) | Industrial |

Industrial Applications and Challenges

Oleic estolides meet ISO 46 lubricant standards without requiring viscosity modifiers, addressing shear stability issues common in polyalphaolefins (PAOs) . However, scalability of enzymatic methods remains limited by catalyst costs, while acid-catalyzed routes necessitate corrosion-resistant reactors.

Chemical Reactions Analysis

Enzymatic Esterification with Lipases

Immobilized lipases (e.g., Novozym 435) enable solvent-free esterification of oleic acid with methyl ricinoleate (biodiesel from castor oil). Key parameters:

-

Optimal conditions : 80°C, 6 wt.% enzyme, stoichiometric molar ratio.

-

Conversion : 46% after 72–100 h under atmospheric pressure .

-

Reusability : Novozym 435 retains 15% activity after four reaction cycles .

Side reactions include transesterification (producing methyl oleate) and self-condensation of ricinoleic acid.

Epoxidation and Ring-Opening Reactions

Epoxidized canola biodiesel reacts with oleic acid to form estolides via:

-

Epoxidation : Using mesoporous aluminosilicates, oxirane rings form at double bonds.

-

Nucleophilic attack : Oleic acid opens oxirane rings, confirmed by ¹H NMR (disappearance of δ 2.9–3.2 ppm epoxy protons) .

-

Esterification : Estolides stabilize with improved pour point (−28°C) and biodegradability (92%) .

Capping with Saturated Fatty Acids

Capping oleic estolide with C₆–C₁₄ saturated fatty acids (e.g., lauric acid) enhances low-temperature performance:

Reactions use BF₃ or Bi catalysts under vacuum (0.1–0.5 torr) at 100–115°C .

Oxidative Stability and Byproduct Management

Oxidative stability is tested via micro-oxidation at 150°C:

| Property | Oleic Estolide 2EH | TMP Trioleate | PAO 2 |

|---|---|---|---|

| High MW products (% wt) | 7 | 30 | <4 |

| Solid deposits (% wt) | 0 | 3 | 0 |

Oleic estolide shows minimal degradation compared to polyol esters, with no solid deposits. Byproducts like lactones are mitigated using molecular sieves or vacuum distillation .

Industrial Catalytic Processes

Patented methods highlight:

Scientific Research Applications

Synthesis of Oleic Estolide

Synthesis Techniques:

Oleic estolide can be synthesized through various methods, primarily involving the esterification of oleic acid with hydroxy fatty acids or other fatty acids. The use of immobilized lipases has been shown to enhance the efficiency of this process. For instance, studies have demonstrated that Novozym 435 lipase can effectively catalyze the synthesis of estolides under solvent-free conditions, achieving significant conversion rates .

Optimal Conditions:

Research indicates that optimal synthesis conditions include:

- Temperature: Typically around 80°C

- Molar Ratio: A stoichiometric ratio of oleic acid to other fatty acids

- Enzyme Concentration: Around 6 wt%

These conditions have been found to yield estolides with desirable properties such as low pour points and high viscosity indices .

Physical Properties

Oleic estolides exhibit several advantageous physical properties:

- Viscosity: Oleic estolides have favorable viscosity characteristics, making them suitable for use in lubricants.

- Thermal Stability: They demonstrate improved thermal oxidative stability compared to traditional vegetable oils .

- Biodegradability: Oleic estolides are highly biodegradable, with studies showing degradation rates exceeding 90% within a month .

Applications in Lubricants

One of the primary applications of oleic estolide is in the formulation of biodegradable lubricants. These lubricants are characterized by:

- Superior Lubricity: Oleic estolides provide excellent lubrication properties, outperforming many petroleum-based products.

- Environmental Safety: Due to their biodegradable nature, they are considered environmentally friendly alternatives to conventional lubricants .

Table 1: Comparison of Lubricant Properties

| Property | Oleic Estolide | Conventional Lubricants |

|---|---|---|

| Biodegradability | >90% in 28 days | Low |

| Viscosity Index | High (153) | Variable |

| Pour Point | -24°C | Higher |

| Thermal Stability | Excellent | Moderate |

Applications in Cosmetics and Personal Care

Oleic estolides are also utilized in the cosmetics industry due to their emollient properties. They can serve as:

- Moisturizers: Enhancing skin hydration and texture.

- Emulsifiers: Improving the stability and texture of cosmetic formulations .

Case Studies

Case Study 1: Biodegradable Lubricants

A study conducted on the formulation of biodegradable lubricants using oleic estolide demonstrated that these lubricants provided superior performance in terms of wear protection and thermal stability compared to traditional options. The research highlighted that oleic estolide-based lubricants could significantly reduce environmental impact while maintaining performance standards .

Case Study 2: Cosmetic Formulations

In another study focusing on cosmetic applications, oleic estolide was incorporated into skin creams and lotions. The results indicated improved skin feel and moisture retention compared to formulations without oleic estolide. This underscores its potential as a valuable ingredient in personal care products .

Mechanism of Action

The mechanism of action of 9-OAHSA involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of interleukin-1 beta and interleukin-6. This anti-inflammatory action is mediated through the modulation of signaling pathways involved in cytokine production . Additionally, this compound has been shown to improve insulin sensitivity by regulating lipid metabolism and glucose uptake .

Comparison with Similar Compounds

Key Findings :

- Oleic estolides outperform meadowfoam and crambe derivatives in low-temperature fluidity due to optimized branching and capping group selection (e.g., decanoyl capping minimizes intermolecular stacking) .

- Meadowfoam estolides face synthesis challenges, such as competing δ-lactone formation, reducing yield and increasing production costs .

Castor Oil-Based Estolides

Castor estolides, derived from ricinoleic acid (C18:1-OH), are hydroxy-functionalized and exhibit distinct behavior:

| Property | Oleic Estolide 2-Ethylhexyl Ester | Castor Estolide 2-Ethylhexyl Ester |

|---|---|---|

| Pour Point (°C) | –43 | –28 |

| Viscosity Index | 180 | 195 |

| Hydroxyl Value (mg KOH/g) | <5 | 95–105 |

Key Findings :

- Castor estolides have superior viscosity indices, making them suitable for high-temperature lubricants. However, their hydroxyl groups increase pour points and sensitivity to oxidation .

- Oleic estolides are preferred for cold climates due to their lower pour points and simpler synthetic routes .

Saturated Branched-Chain Estolides

Estolides capped with branched fatty acids (e.g., iso-stearic acid) show modified physical properties:

| Property | Oleic Estolide 2-Ethylhexyl Ester | EE16 (Branched Saturated Estolide) |

|---|---|---|

| Pour Point (°C) | –43 | –50 |

| Viscosity @ 40°C (cSt) | 46.2 | 38.5 |

| Oxidative Stability (RPVOT, min) | 240 (with additives) | 210 (with additives) |

Key Findings :

- Branched estolides (e.g., EE16) achieve lower pour points but require costly Guerbet alcohols or complex synthesis steps .

- Oleic estolides balance cost and performance, as 2-ethylhexyl esters are inexpensive and yield competitive low-temperature properties .

Isoestolides

Isoestolides, structural isomers of oleic estolides, differ in ester linkage placement:

| Property | Oleic Estolide Ester | Isoestolide Ester |

|---|---|---|

| ΔPP vs. Density Trend | Linear decrease | Non-linear |

| Pour Point (°C) | –43 | –38 |

| Crystallization Tendency | Low | Moderate |

Key Findings :

- Isoestolides exhibit higher crystallization tendencies due to less efficient packing disruption, leading to marginally higher pour points .

Research Implications and Industrial Relevance

- Cost-Effectiveness: Oleic estolide 2-ethylhexyl esters are economically viable compared to Guerbet alcohol esters, which are 3–5× costlier .

- Sustainability : Oleic estolides reduce reliance on petroleum, with biodegradability rates exceeding 90% in standard tests .

- Performance Limits : While saturated estolides (e.g., EE16) offer superior pour points, their oxidative stability and synthetic complexity hinder large-scale adoption .

Biological Activity

Oleic estolide, a derivative of oleic acid, has gained attention for its diverse biological activities and potential applications across various fields, including biolubricants, cosmetics, and food industries. This article explores the synthesis, properties, and biological activities of oleic estolide, supported by data tables and case studies.

Synthesis of Oleic Estolide

Oleic estolides are synthesized through the esterification of oleic acid with hydroxy fatty acids. Various catalysts, such as lipases and acidic catalysts like perchloric acid, have been employed to facilitate this process. The synthesis typically involves the following steps:

- Epoxidation of Oleic Acid : The double bond in oleic acid is converted to an epoxide.

- Ring Opening : The epoxide is then opened by nucleophilic attack from alcohols or other nucleophiles.

- Esterification : The resulting hydroxy fatty acids undergo esterification to form estolides.

Research indicates that using mesoporous aluminosilicates as catalysts can enhance the efficiency of this synthesis process, yielding estolides with desirable properties for various applications .

Physical Properties

Oleic estolides exhibit unique physical properties that make them suitable for multiple applications:

- Viscosity : Estolides derived from oleic acid show remarkable viscosity characteristics. For instance, a study reported that incorporating 5% triglyceride estolide into high oleic vegetable oil resulted in a 23% increase in viscosity at 40°C .

- Oxidative Stability : Oleic estolides demonstrate oxidative stability comparable to fully saturated materials, making them advantageous over traditional vegetable oils .

- Biodegradability : Biodegradation studies have shown that oleic estolides can degrade within 28 days, suggesting minimal environmental impact .

Biological Activity

The biological activity of oleic estolide encompasses several aspects:

- Biocompatibility : Due to their natural origin and structure, oleic estolides are biocompatible, making them suitable for use in pharmaceutical and cosmetic formulations.

- Antimicrobial Properties : Some studies indicate that estolides possess antimicrobial activity, which could be beneficial in cosmetic applications where preservation is crucial.

- Lubrication Properties : Oleic estolides have been evaluated for their lubricating properties. They exhibit a low coefficient of friction (COF), which is essential for their application in biolubricants .

Case Study 1: Biodegradability Assessment

A study assessed the biodegradability of oleic estolides using a bio-kinetic model. The results indicated a biodegradation rate of 92 ± 4.6% within 28 days, confirming the eco-friendliness of these compounds. The absence of glycerol moieties contributed to their biodegradability profile .

Case Study 2: Lubricant Performance

Research conducted by Kurth et al. (2007) demonstrated that oleic estolides could serve as effective lubricant base stocks due to their superior viscosity indices and low-temperature properties compared to traditional lubricants derived from vegetable oils .

Table 1: Comparison of Physical Properties of Oleic Estolide with Other Lubricants

| Property | Oleic Estolide | Vegetable Oil | PAO (Polyalphaolefin) |

|---|---|---|---|

| Viscosity Index | 150-302 | 80-100 | 120-140 |

| Pour Point (°C) | -63 | -10 | -50 |

| Oxidative Stability | Excellent | Moderate | Excellent |

Table 2: Biodegradation Rates of Various Estolides

| Compound | Biodegradation Rate (%) | Time Frame (Days) |

|---|---|---|

| Oleic Estolide | 92 ± 4.6 | 28 |

| Ricinoleic Acid Estolide | 30 | 10 |

| Castor Oil Derivative | 68 | 6 |

Q & A

Q. How can researchers optimize the synthesis of oleic estolides to maximize yield and minimize lactone formation?

Methodological Answer:

- Key Variables: Control reaction temperature (45–55°C) and catalyst concentration (e.g., perchloric acid at low equivalents). Lower temperatures favor estolide formation over lactones .

- Reaction Monitoring: Use gas chromatography (GC) to track lactone by-products and adjust conditions dynamically.

- Capping Strategy: Introduce saturated fatty acids (e.g., decanoyl) to terminate estolide chains, reducing lactonization .

Q. What analytical methods are recommended for characterizing the molecular structure and purity of oleic estolides?

Methodological Answer:

- Structural Analysis: Employ nuclear magnetic resonance (NMR) to confirm ester linkages and chain branching .

- Purity Assessment: Combine Fourier-transform infrared spectroscopy (FTIR) to detect residual hydroxyl groups and differential scanning calorimetry (DSC) to evaluate thermal behavior .

- Quantitative Metrics: Measure iodine values to assess unsaturation and correlate with oxidative stability .

Q. How do capping fatty acids influence the low-temperature properties of oleic estolides?

Methodological Answer:

- Experimental Design: Synthesize estolides with varying capping groups (e.g., C8–C18) and compare pour points via ASTM D97/D5948.

- Data Interpretation: Longer capping groups (e.g., C18 Guerbet alcohol) disrupt intermolecular stacking, lowering pour points (−43°C vs. −31°C for uncapped estolides) .

- Cost-Benefit Analysis: Balance performance with synthesis costs; 2-ethylhexyl esters offer a cost-effective alternative .

Advanced Research Questions

Q. How can contradictory data regarding the cold-flow properties of oleic estolides be resolved when using different ASTM methods?

Methodological Answer:

- Method Comparison: Cross-validate results using traditional (D97/D2500) and mini-methods (D5773/D5949). For example, oleic estolide esters show ΔPP (pour point depression) values inversely correlated with density (ρ) in mini-methods, but deviations arise in bulkier samples .

- Statistical Analysis: Apply regression models to account for density-dependent trends and report confidence intervals for reproducibility .

Q. What strategies address the paradoxical relationship between iodine value (IV) and pour point in oleic estolides?

Methodological Answer:

- Hypothesis Testing: Investigate how saturated capping groups reduce IV while maintaining low pour points, contrary to typical lipid behavior.

- Crystallography Studies: Use X-ray diffraction to analyze molecular packing; estolides with optimized chain lengths avoid crystal nucleation despite low IV .

- Controlled Experiments: Compare estolides with vs. without capping to isolate the capping group’s role in disrupting crystallinity .

Q. How can oxidative stability be enhanced in oleic estolide-based lubricants without compromising biodegradability?

Methodological Answer:

- Antioxidant Screening: Test formulations with commercial antioxidants (e.g., Lubrizol Corp packages) using Rotary Pressure Vessel Oxidation Test (RPVOT). Estolides with 2-ethylhexyl esters achieve >240-minute stability, surpassing unmodified vegetable oils .

- Eco-Toxicity Assessment: Pair accelerated oxidation tests with biodegradability assays (e.g., OECD 301B) to ensure environmental compliance .

Q. What computational modeling approaches predict the viscosity-temperature behavior of oleic estolides?

Methodological Answer:

- Molecular Dynamics (MD): Simulate estolide ester conformations at varying temperatures to correlate branching with viscosity index.

- Empirical Validation: Compare simulation results with rheological data (e.g., Arrhenius plots) from controlled shear-rate experiments .

Data Contradiction and Replication

Q. How should researchers handle discrepancies in estolide viscosity data across studies?

Methodological Answer:

- Source Analysis: Identify variables like reaction time (e.g., 3 vs. 12 hours) and catalyst type (sulfuric vs. perchloric acid) that alter molecular weight distribution .

- Standardization: Adopt ASTM D445 for kinematic viscosity measurements and report shear-rate conditions to enable cross-study comparisons .

Q. Why do some studies report conflicting results on estolide ester crystallization behavior?

Methodological Answer:

- Controlled Replication: Repeat synthesis under identical conditions (capping group, catalyst purity) and use DSC to detect polymorphic transitions .

- Meta-Analysis: Aggregate data from multiple studies (e.g., Table 6 in ) to identify outliers linked to methodological artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.